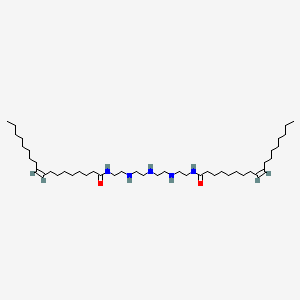

N,N'-(Iminobis(ethyleneiminoethylene))bis(oleamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 303-039-4, also known as Siliceous Earth purified and calcined, is a naturally occurring mineral composed primarily of silicon dioxide. It is commonly referred to as diatomaceous earth, infusorial earth, or kieselguhr. This compound is widely used in various industrial applications due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Siliceous Earth purified and calcined is typically obtained through the mining and processing of diatomaceous earth deposits. The raw material is first purified to remove impurities and then subjected to calcination, a process that involves heating the material to high temperatures to achieve the desired chemical composition and physical properties.

Industrial Production Methods

The industrial production of Siliceous Earth purified and calcined involves several steps:

Mining: Diatomaceous earth is extracted from natural deposits.

Purification: The raw material is purified to remove organic matter and other impurities.

Calcination: The purified material is heated to high temperatures (around 980°C) to achieve the desired properties.

Grinding and Packaging: The calcined material is ground to the desired particle size and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Siliceous Earth purified and calcined primarily undergoes physical rather than chemical reactions due to its inert nature. it can participate in the following types of reactions:

Adsorption: It can adsorb various substances due to its high surface area.

Catalysis: It can act as a catalyst support in certain chemical reactions.

Common Reagents and Conditions

Adsorption: Siliceous Earth purified and calcined can adsorb gases, liquids, and dissolved substances under ambient conditions.

Catalysis: It can be used as a support for catalysts in reactions such as hydrocarbon cracking and polymerization.

Major Products Formed

The major products formed from reactions involving Siliceous Earth purified and calcined depend on the specific application. For example, in adsorption processes, the primary product is the adsorbed substance, while in catalysis, the products are the result of the catalytic reaction.

Scientific Research Applications

Siliceous Earth purified and calcined has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst support and adsorbent in various chemical reactions.

Biology: Employed as a filtration aid in biological research to separate cells and other biological materials.

Medicine: Utilized in pharmaceutical formulations as an excipient and in the production of certain medical devices.

Industry: Widely used in the filtration of liquids, as a filler in paints and coatings, and as an abrasive in polishing and cleaning products.

Mechanism of Action

The mechanism of action of Siliceous Earth purified and calcined is primarily physical rather than chemical. Its high surface area and porous structure allow it to adsorb various substances, making it effective as an adsorbent and filtration aid. In catalytic applications, it serves as a support for active catalyst materials, enhancing their effectiveness by providing a large surface area for the reaction to occur.

Comparison with Similar Compounds

Similar Compounds

Activated Carbon: Like Siliceous Earth purified and calcined, activated carbon is used as an adsorbent and filtration aid. activated carbon has a higher adsorption capacity for organic compounds.

Alumina: Alumina is another adsorbent and catalyst support with similar applications. It has a higher thermal stability compared to Siliceous Earth purified and calcined.

Zeolites: Zeolites are microporous minerals used as adsorbents and catalysts. They have a well-defined pore structure, which provides higher selectivity in adsorption and catalytic processes.

Uniqueness

Siliceous Earth purified and calcined is unique due to its natural origin, high surface area, and inert nature. It is particularly valued for its effectiveness as a filtration aid and its ability to adsorb a wide range of substances without undergoing chemical changes.

Properties

CAS No. |

67785-94-8 |

|---|---|

Molecular Formula |

C44H87N5O2 |

Molecular Weight |

718.2 g/mol |

IUPAC Name |

(Z)-N-[2-[2-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide |

InChI |

InChI=1S/C44H87N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45-47H,3-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b19-17-,20-18- |

InChI Key |

KYVMYYMBMFHFLN-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)